Target Engagement: Spiro[4.5] Core Enables Single-Digit Nanomolar TYK2/JAK1 Potency
The 2,8-diazaspiro[4.5]decane scaffold serves as a crucial core for achieving high potency against TYK2 and JAK1 kinases. When elaborated into an optimized lead compound (compound 48), the scaffold contributed to exceptional IC50 values of 6 nM against TYK2 and 37 nM against JAK1 [1]. This performance is benchmarked against the clinically used JAK inhibitor tofacitinib, against which compound 48 demonstrated superior anti-inflammatory efficacy in an acute ulcerative colitis model [1]. This supports the hypothesis that the specific spiro[4.5] geometry is essential for this level of activity.
| Evidence Dimension | Kinase inhibitory potency |
|---|---|
| Target Compound Data | TYK2 IC50 = 6 nM; JAK1 IC50 = 37 nM (for lead compound 48) |
| Comparator Or Baseline | Tofacitinib (less potent anti-inflammatory efficacy in the same model) |
| Quantified Difference | >23-fold selectivity for JAK2; more potent anti-inflammatory efficacy than tofacitinib in vivo. |
| Conditions | In vitro kinase assay; DSS-induced acute ulcerative colitis mouse model |
Why This Matters
This validates the use of this specific scaffold for generating highly potent, development-quality leads that can outperform established drugs in a therapeutic area.
- [1] Yang, T. et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Figshare, 2022. View Source
